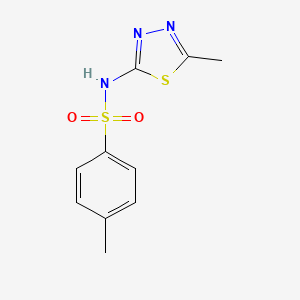
N-(2,4-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dimethoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine belongs to a class of compounds that exhibit a wide range of biological activities and are of interest in the development of new pharmaceuticals and materials. These compounds generally involve piperazine as a core structure, which is often modified to explore interactions with biological targets or to alter physical and chemical properties for various applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of the piperazine backbone followed by functionalization with various substituents. Techniques such as reductive amination, amide hydrolysis, and N-alkylation are commonly employed. For example, a process involving the synthesis of a fluorobenzyl piperazinyl derivative through reductive amination, amide hydrolysis, and N-alkylation has been described, highlighting the steps that might be analogous to synthesizing the compound of interest (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class can be confirmed using techniques like NMR, IR, MS, and sometimes X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and can help infer properties such as reactivity and interaction potentials with biological targets.
Chemical Reactions and Properties
Compounds containing the piperazine moiety can undergo a variety of chemical reactions, including N-alkylation and reactions with aliphatic amines. These reactions can significantly alter the compound's biological activity and solubility (A. Blokhin et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure can be influenced by the substitution pattern on the piperazine ring and the presence of dimethoxybenzylidene groups. These properties are crucial for determining the compound's suitability for various pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, can be inferred from studies on similar compounds. For instance, modifications on the piperazine ring can lead to selective binding to receptors, as seen in some derivatives showing potential as ligands for dopamine receptors (Karim M. Abdel-Hay et al., 2014).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-23-16-7-6-15(17(13-16)24-2)14-20-22-11-9-21(10-12-22)18-5-3-4-8-19-18/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGFZELXPPKSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-piperidin-3-ylbenzamide](/img/structure/B5655242.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-benzimidazole](/img/structure/B5655254.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5655264.png)
![1-cyclopentyl-4-(3-imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B5655272.png)



![1-methyl-4-{[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}-2-imidazolidinone](/img/structure/B5655294.png)

![5-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5655337.png)
![4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5655339.png)
![((3R*,4R*)-1-(cycloheptylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5655345.png)